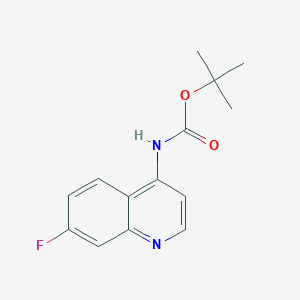

Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Description

BenchChem offers high-quality Tert-butyl 7-fluoroquinolin-4-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 7-fluoroquinolin-4-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(7-fluoroquinolin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-8H,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGZDBZYNMFJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=CC(=CC2=NC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl 7-fluoroquinolin-4-ylcarbamate physicochemical properties

An In-Depth Technical Guide to the Synthesis and Physicochemical Characterization of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities. Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a key intermediate, leveraging the strategic placement of a fluorine atom and a versatile Boc-protected amine to serve as a valuable building block in the synthesis of novel drug candidates. This guide provides a comprehensive technical overview of its synthesis, purification, and a systematic approach to its physicochemical characterization. We present detailed experimental protocols, the rationale behind methodological choices, and a framework for establishing a complete property profile essential for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a derivative of 4-amino-7-fluoroquinoline, where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other positions of the quinoline ring before revealing the amine for subsequent coupling reactions.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl N-(7-fluoroquinolin-4-yl)carbamate |

| Molecular Formula | C₁₄H₁₅FN₂O₂ |

| Molecular Weight | 262.28 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=NC2=C1C=C(C=C2)F |

| InChI Key | (Predicted) YZJabulYKMLZSQ-UHFFFAOYSA-N |

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design.

| Property | Predicted Value | Rationale / Comparison |

| Melting Point | 150-170 °C | Solid at room temperature, typical for aromatic carbamates.[2] |

| Boiling Point | > 400 °C | High boiling point expected due to aromaticity and hydrogen bonding potential. |

| LogP | ~3.5 | The combination of the lipophilic quinoline core and Boc group suggests moderate to high lipophilicity. The parent amine, 7-fluoroquinolin-4-amine, has a calculated XLogP3 of 1.7.[3] The Boc group significantly increases this value. |

| pKa (Conjugate Acid) | ~4.0 | The quinoline nitrogen is basic. Electron-withdrawing effects of fluorine and the carbamate group will reduce its basicity compared to quinoline itself. |

| Solubility | Soluble in organic solvents (DCM, THF, DMSO); Insoluble in water. | The large nonpolar surface area predicts poor aqueous solubility. |

| Polar Surface Area | ~50 Ų | The polar surface area is primarily contributed by the carbamate group.[4] |

Synthesis and Purification Workflow

The most direct and efficient synthesis of tert-butyl 7-fluoroquinolin-4-ylcarbamate involves the protection of the commercially available starting material, 7-fluoroquinolin-4-amine.

Synthetic Pathway Diagram

References

An In-depth Technical Guide to the Spectral Data Analysis of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Abstract

Introduction

Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a derivative of 4-amino-7-fluoroquinoline, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. The quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, and the introduction of a fluorine atom at the 7-position can significantly modulate its physicochemical and biological properties, including metabolic stability and binding affinity. The Boc protecting group is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules.[1] A thorough characterization of this molecule is paramount for quality control, reaction monitoring, and the elucidation of its role in various chemical and biological processes. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure and connectivity.

This guide will present a detailed, predicted spectral analysis of tert-butyl 7-fluoroquinolin-4-ylcarbamate, structured to provide both clarity and depth. Each section will include a summary of the predicted data, a detailed interpretation, and a standardized experimental protocol for data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

The structure of tert-butyl 7-fluoroquinolin-4-ylcarbamate is presented below. The subsequent sections will delve into the predicted spectral data based on this structure.

Caption: Molecular structure of tert-butyl 7-fluoroquinolin-4-ylcarbamate.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is a powerful tool for elucidating the number of distinct proton environments and their connectivity in a molecule. The predicted ¹H NMR data for tert-butyl 7-fluoroquinolin-4-ylcarbamate in CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for tert-butyl 7-fluoroquinolin-4-ylcarbamate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | H-2 |

| ~8.00 | d | 1H | H-5 |

| ~7.80 | dd | 1H | H-8 |

| ~7.50 | dd | 1H | H-6 |

| ~7.20 | d | 1H | H-3 |

| ~7.00 | s | 1H | N-H |

| 1.55 | s | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring system are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents.

-

The proton at the C-2 position (H-2) is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing as a doublet.

-

The protons on the benzene portion of the quinoline ring (H-5, H-6, and H-8) will exhibit splitting patterns dictated by their coupling to each other and to the fluorine atom at C-7. H-5 is expected to be a doublet, H-8 a doublet of doublets due to coupling with H-6 and the fluorine, and H-6 a doublet of doublets due to coupling with H-5 and H-8.

-

The proton at C-3 (H-3) will appear as a doublet due to coupling with H-2.

-

-

Amide Proton (δ ~7.0 ppm): The N-H proton of the carbamate group is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Aliphatic Region (δ ~1.55 ppm): The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet with an integration of 9H.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of tert-butyl 7-fluoroquinolin-4-ylcarbamate in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Probe: Standard broadband or proton-detect probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in a molecule. The predicted broadband proton-decoupled ¹³C NMR data for tert-butyl 7-fluoroquinolin-4-ylcarbamate in CDCl₃ are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for tert-butyl 7-fluoroquinolin-4-ylcarbamate

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-7 |

| ~153 | C=O (carbamate) |

| ~150 | C-4 |

| ~148 | C-8a |

| ~147 | C-2 |

| ~136 | C-5 |

| ~122 | C-4a |

| ~120 (d, ²JCF ≈ 22 Hz) | C-8 |

| ~118 (d, ²JCF ≈ 21 Hz) | C-6 |

| ~110 | C-3 |

| ~82 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Quinoline Carbons: The carbon atoms of the quinoline ring will appear in the aromatic region of the spectrum (δ 110-165 ppm).

-

The carbon atom bonded to the fluorine (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet.

-

The carbons ortho and meta to the fluorine (C-6, C-8) will show smaller two-bond and three-bond carbon-fluorine couplings, respectively.

-

-

Carbamate Carbonyl: The carbonyl carbon of the carbamate group is expected to resonate at around δ 153 ppm.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 82 ppm, while the three equivalent methyl carbons will give a single signal at approximately δ 28 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. For samples with low solubility, a higher concentration or a larger number of scans may be necessary.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Probe: Standard broadband or carbon-detect probe.

-

-

Data Acquisition:

-

Acquire a standard broadband proton-decoupled ¹³C NMR spectrum.[4]

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[5]

-

The number of scans will typically be higher than for ¹H NMR, ranging from 128 to 1024 or more, to achieve an adequate signal-to-noise ratio.[5]

-

-

Data Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak at δ 77.16 ppm.

-

Mass Spectrometry Data Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tert-butyl 7-fluoroquinolin-4-ylcarbamate, electrospray ionization (ESI) would be a suitable soft ionization technique.

Table 3: Predicted Mass Spectrometry Data for tert-butyl 7-fluoroquinolin-4-ylcarbamate

| m/z | Ion |

| 263.11 | [M+H]⁺ |

| 207.08 | [M - C₄H₈ + H]⁺ |

| 163.06 | [M - Boc + H]⁺ |

| 57.07 | [C₄H₉]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The protonated molecule [M+H]⁺ is expected at m/z 263.11, confirming the molecular weight of the compound (262.27 g/mol ).

-

Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈), resulting in a peak at m/z 207.08.[6] Further fragmentation can lead to the loss of the entire Boc group, yielding the protonated 4-amino-7-fluoroquinoline at m/z 163.06. The tert-butyl cation at m/z 57.07 is also a common fragment.[7]

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8] Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.[8]

-

Instrument Setup:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and major fragment ions.

-

Compare the observed fragmentation pattern with known fragmentation pathways for similar compounds.

-

Infrared (IR) Spectroscopy Data Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Predicted Infrared (IR) Absorption Bands for tert-butyl 7-fluoroquinolin-4-ylcarbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (carbamate) |

| ~1620 | Medium | C=N stretch (quinoline) |

| ~1580, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch (ester) |

| ~1050 | Strong | C-F stretch |

Interpretation of the IR Spectrum:

-

N-H Stretch: A medium intensity band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the carbamate.[9]

-

C-H Stretches: Aliphatic C-H stretching from the tert-butyl group will appear around 2970 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.

-

Carbonyl Stretch: A strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretching vibration of the carbamate.[10]

-

Aromatic and Quinoline Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will give rise to several bands in the 1620-1500 cm⁻¹ region.[11]

-

C-N, C-O, and C-F Stretches: Strong bands corresponding to C-N, C-O, and C-F stretching vibrations are expected in the fingerprint region (below 1300 cm⁻¹).

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectral analysis of tert-butyl 7-fluoroquinolin-4-ylcarbamate. By leveraging established spectroscopic principles and data from analogous structures, we have provided a detailed interpretation of the expected ¹H NMR, ¹³C NMR, mass, and IR spectra. The included experimental protocols offer a standardized approach for acquiring high-quality spectral data for this and similar molecules. This guide serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences, facilitating the unambiguous characterization of this important chemical entity.

References

-

Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

-

Fourier Transform Infrared Spectroscopy. MSE 313 Jr lab manual. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Course Hero. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

-

Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]

-

BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical. [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Download NMR Predict. Mestrelab Research. [Link]

-

13-C NMR Protocol for beginners AV-400. University of Rochester. [Link]

-

5.4: The 1H-NMR experiment. Chemistry LibreTexts. [Link]

-

Sample preparation for FT-IR. University of California, Irvine. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

A User Guide to Modern NMR Experiments. University of Oxford. [Link]

-

NMR Sample Preparation. University of Cambridge. [Link]

-

Results for "1D NMR Spectroscopy". Springer Nature Experiments. [Link]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

-

Setting up 13C CP/MAS experiments. ResearchGate. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

The Mass Spectrometry Experiment. Oregon State University. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]

-

Comparison of the FT-IR spectra of the three tri-carbamates. ResearchGate. [Link]

-

1.3 Mass spectrometry (MS). Fiveable. [Link]

-

Experimental 1H NMR methods. ResearchGate. [Link]

-

Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

-

Experimental section General. The Royal Society of Chemistry. [Link]

-

Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Mass Spectrometry in Organic Chemistry. YouTube. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

-

Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar. [Link]

-

4-Amino-7-chloroquinoline. PubChem. [Link]

-

NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). MDPI. [Link]

-

1H, 13C and 15N NMR spectra of ciprofloxacin. PubMed. [Link]

Sources

- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.uiowa.edu [chem.uiowa.edu]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. rsc.org [rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 12. drawellanalytical.com [drawellanalytical.com]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure and dynamics.[1][2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Tert-butyl 7-fluoroquinolin-4-ylcarbamate, a compound of interest in medicinal chemistry and synthetic applications. As a Senior Application Scientist, this document moves beyond a mere recitation of spectral data, delving into the causal relationships between molecular architecture and spectroscopic output. We will explore the foundational principles governing the observed chemical shifts and coupling constants, with a particular focus on the profound influence of the fluorine substituent. The protocols herein are presented as self-validating systems, designed to ensure the acquisition of high-fidelity, reproducible data. This guide is intended to equip researchers with the expertise to not only interpret the NMR spectra of this specific molecule but also to apply these principles to a broader range of fluorinated aromatic compounds.

The Foundational Principles of NMR in Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2][4] When placed in a strong external magnetic field (B₀), these nuclear spins align either with (a lower energy state) or against (a higher energy state) the field. The core of the NMR experiment involves three steps:

-

Polarization: Alignment of the nuclear spins in the B₀ field.

-

Perturbation: Application of a radio-frequency (RF) pulse that excites the nuclei from the lower to the higher energy state.

-

Detection: Recording the electromagnetic signal, known as the Free Induction Decay (FID), as the nuclei relax back to their equilibrium state.[1]

This FID is then converted into a frequency-domain spectrum via a mathematical operation called a Fourier Transform, yielding the familiar NMR spectrum of signal intensity versus frequency.[5][6]

The Diagnostic Power of Chemical Shift, Coupling, and Integration

-

Chemical Shift (δ): The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher frequency (further "downfield"), while electron-donating groups shield it, shifting the signal "upfield."[7] This phenomenon, known as the chemical shift, is the most fundamental piece of information in an NMR spectrum, providing a direct fingerprint of the functional groups present.[3]

-

Spin-Spin (J) Coupling: The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds. This interaction, or J-coupling, results in the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity of atoms.[1]

-

Integration: The area under an NMR signal in a ¹H spectrum is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons within the molecule.

The Unique Influence of Fluorine-19 (¹⁹F) in NMR

The ¹⁹F nucleus is an ideal probe for NMR spectroscopy, possessing a nuclear spin of ½ and 100% natural abundance.[8][9][10] Its presence in Tert-butyl 7-fluoroquinolin-4-ylcarbamate has significant and predictable effects on both the ¹H and ¹³C spectra:

-

Large Chemical Shift Range: Fluorine chemical shifts are extremely sensitive to the local electronic environment, spanning a much wider range than proton shifts. This makes ¹⁹F NMR a powerful tool in its own right.[8][10]

-

Heteronuclear Coupling: Fluorine couples strongly with both protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) through bonds. This coupling is observable over multiple bonds (typically 2 to 5 bonds) and provides invaluable long-range connectivity information, aiding in the definitive assignment of aromatic signals.[10][11] The magnitude of C-F coupling, in particular, is often large and diagnostic.

Experimental Workflow: Acquiring High-Fidelity NMR Spectra

The acquisition of a high-quality NMR spectrum is paramount for accurate structural interpretation. The following protocol is designed as a self-validating system, ensuring reproducibility and minimizing artifacts.

Step-by-Step Sample Preparation Protocol

-

Material Weighing: Accurately weigh 5-25 mg of Tert-butyl 7-fluoroquinolin-4-ylcarbamate for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum, into a small, clean vial.[12][13] Higher concentrations are generally better for ¹³C NMR due to its lower intrinsic sensitivity.[14]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[12][15]

-

Causality: DMSO-d₆ is often preferred for compounds containing N-H protons, as it is less prone to proton exchange, resulting in a sharper N-H signal. CDCl₃ is a common choice for general organic compounds. The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and is used by the spectrometer to "lock" onto the magnetic field, correcting for drift.[12]

-

-

Transfer and Filtration: Gently vortex the vial to ensure complete dissolution. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14]

-

Trustworthiness: Undissolved solids will not appear in the spectrum but can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[16]

-

-

Tube Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

Data Acquisition Parameters

The following parameters are provided as a robust starting point for a standard 400 MHz or 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.[17][18]

| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale & Causality |

| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments. zgpg30 includes proton decoupling for ¹³C to simplify the spectrum to singlets. |

| Spectral Width (SW) | ~12 ppm | ~220 ppm | Must be wide enough to encompass all expected signals. |

| Acquisition Time (AQ) | 2 - 4 s | 1 - 2 s | The time for which the FID is recorded. Longer times yield better resolution.[19] |

| Relaxation Delay (D1) | 2 - 5 s | 2 s | A delay before the pulse to allow magnetization to return to equilibrium. Crucial for quantitative ¹H spectra. |

| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | Signal-to-noise ratio improves with the square root of the number of scans. More scans are needed for the less sensitive ¹³C nucleus.[14] |

| Receiver Gain (RG) | Auto-adjust | Auto-adjust | Must be set to avoid clipping the FID, which would make quantitative analysis impossible.[19] |

Data Processing Workflow

-

Fourier Transformation (FT): The raw FID (time-domain) is converted into the spectrum (frequency-domain).[5][20]

-

Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical).[21][22]

-

Baseline Correction: A polynomial function is applied to flatten the spectral baseline, which can be distorted by instrumental artifacts.[21][22]

-

Referencing: The chemical shift scale is calibrated. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is used. For ¹³C NMR, the CDCl₃ signal at 77.16 ppm is used.[23]

-

Integration: The relative areas of the ¹H NMR signals are calculated.

Spectral Analysis: Tert-butyl 7-fluoroquinolin-4-ylcarbamate

The structure of Tert-butyl 7-fluoroquinolin-4-ylcarbamate presents a fascinating case for NMR analysis, combining an aromatic fluoroquinoline core with a tert-butyl carbamate protecting group.

mol [label=<

|

>]; } dot Caption: Numbering scheme for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show distinct signals for the tert-butyl group, the NH proton, and the five aromatic protons on the quinoline ring. The aromatic region will be particularly informative due to ¹H-¹⁹F coupling.

Table 1: Predicted ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Rationale |

| H-tBu | ~1.5 | Singlet (s) | - | 9H | Shielded aliphatic protons, magnetically equivalent. |

| NH | ~9.5-10.5 (in DMSO-d₆) | Broad Singlet (br s) | - | 1H | Acidic proton, often broad due to exchange. Its chemical shift is solvent and concentration dependent. |

| H-2 | ~8.6-8.8 | Doublet (d) | ³J(H2-H3) ≈ 5-6 Hz | 1H | Alpha to the ring nitrogen, significantly deshielded. |

| H-3 | ~7.2-7.4 | Doublet (d) | ³J(H3-H2) ≈ 5-6 Hz | 1H | Coupled to H-2. |

| H-5 | ~8.0-8.2 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 9 Hz, ⁴J(H5-F) ≈ 6-7 Hz | 1H | Deshielded by proximity to the carbamate and ring nitrogen. Shows coupling to both H-6 and the fluorine at C-7.[11] |

| H-6 | ~7.5-7.7 | Doublet of Doublets of Doublets (ddd) or Triplet of Doublets (td) | ³J(H6-H5) ≈ 9 Hz, ³J(H6-F) ≈ 9-10 Hz, ⁴J(H6-H8) ≈ 2.5 Hz | 1H | Complex splitting due to coupling with H-5, H-8, and a large ³J coupling to fluorine. |

| H-8 | ~7.8-8.0 | Doublet of Doublets (dd) | ⁵J(H8-F) ≈ 1-2 Hz, ⁴J(H8-H6) ≈ 2.5 Hz | 1H | Deshielded by the anisotropic effect of the fused ring. Shows small long-range coupling to fluorine. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display signals for all 15 carbon atoms. The spectrum is typically acquired with proton decoupling, so all signals will appear as singlets unless they are coupled to fluorine. The C-F couplings are a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) | Rationale |

| C-tBu | ~28 | Singlet | - | Shielded aliphatic carbons.[24] |

| C-quat | ~81 | Singlet | - | Quaternary carbon of the tert-butyl group.[24] |

| C=O | ~153 | Singlet | - | Carbonyl carbon of the carbamate group.[24] |

| C-2 | ~150 | Singlet | - | Deshielded by adjacent nitrogen. |

| C-3 | ~108 | Singlet | - | Shielded relative to other aromatic carbons. |

| C-4 | ~148 | Singlet | - | Attached to nitrogen, deshielded. |

| C-4a | ~149 | Doublet | ³JCF ≈ 3-5 Hz | Bridgehead carbon, shows small coupling to fluorine. |

| C-5 | ~118 | Doublet | ³JCF ≈ 5-6 Hz | Exhibits three-bond coupling to fluorine. |

| C-6 | ~122 | Doublet | ²JCF ≈ 20-25 Hz | Shows a large two-bond coupling to fluorine. |

| C-7 | ~163 | Doublet | ¹JCF ≈ 250-260 Hz | Directly attached to fluorine, resulting in a very large one-bond coupling constant and a significant downfield shift. |

| C-8 | ~110 | Doublet | ²JCF ≈ 20-25 Hz | Shows a large two-bond coupling to fluorine. |

| C-8a | ~138 | Doublet | ⁴JCF ≈ 2-3 Hz | Bridgehead carbon, shows small long-range coupling. |

// Define structure C4a -- C5 -- C6 -- C7 -- C8 -- C4a [style=solid, color="#5F6368"]; } dot Caption: Visualization of ¹³C-¹⁹F spin-spin coupling constants.

Conclusion: A Synthesis of Data and Interpretation

This guide has provided a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of Tert-butyl 7-fluoroquinolin-4-ylcarbamate. By grounding the analysis in the fundamental principles of NMR and emphasizing the diagnostic influence of the fluorine substituent, we have established a robust model for the structural elucidation of this molecule. The detailed experimental protocols ensure the generation of high-quality data, while the predicted spectral assignments, supported by established chemical shift and coupling constant trends, offer a clear roadmap for researchers. The true power of this guide lies not just in the specific data presented, but in the underlying logic that connects molecular structure to spectroscopic output—a logic that is universally applicable in the field of chemical analysis and drug development.

References

-

Hore, P. J. (n.d.). NMR Data Processing. Wiley Online Library. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Wiley Online Library. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

- Popovska, F., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Journal of the Serbian Chemical Society.

-

Chemistry For Everyone. (2025). How Do You Process NMR Data?. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

-

University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Headley, A. C., et al. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science.

- Sinanoglou, V. J., et al. (2012). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of Pharmaceutical and Biomedical Analysis.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

- Popovska, F., et al. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Journal of the Serbian Chemical Society.

- Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin.

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

-

Vienna University of Technology. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 19 F MAS SSNMR spectrum of (a) ofloxacin and (b) levofloxacin. Retrieved from [Link]

-

StudySmarter. (2024). Understanding NMR: Principles & Applications. Retrieved from [Link]

-

Supporting Information. (n.d.). Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection. Retrieved from [Link]

-

Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

Supporting Information. (n.d.). A highly efficient and recyclable heterogeneous palladium catalyst for the synthesis of N-aryl/alkyl carbamates. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR. Retrieved from [Link]

- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 4. process-nmr.com [process-nmr.com]

- 5. youtube.com [youtube.com]

- 6. faculty.washington.edu [faculty.washington.edu]

- 7. scribd.com [scribd.com]

- 8. biophysics.org [biophysics.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. scribd.com [scribd.com]

- 14. mun.ca [mun.ca]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. organomation.com [organomation.com]

- 17. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 18. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 21. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 22. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 23. rsc.org [rsc.org]

- 24. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 7-fluoroquinolin-4-ylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of tert-butyl 7-fluoroquinolin-4-ylcarbamate under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. As a molecule featuring a Boc-protecting group, a carbamate linker, and a fluoroquinoline core, its fragmentation is characterized by a series of predictable and diagnostic bond cleavages. This document elucidates the primary fragmentation pathways, explains the chemical principles governing these dissociations, and provides a detailed experimental protocol for reproducible analysis. The core fragmentation sequence involves the initial neutral loss of isobutylene, followed by decarboxylation to yield the foundational 7-fluoroquinolin-4-amine cation. Understanding these pathways is critical for researchers in drug discovery and medicinal chemistry for structural confirmation, metabolite identification, and purity assessment.

Introduction

Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The 7-fluoroquinoline scaffold is a key pharmacophore in various therapeutic agents, valued for its ability to form critical interactions with biological targets. The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, prized for its stability in diverse reaction conditions and its facile, clean removal under acidic conditions.[1]

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of synthetic intermediates and active pharmaceutical ingredients.[2] Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) allows for the controlled fragmentation of a selected precursor ion, generating a unique fragmentation "fingerprint" that provides deep structural insights.[3][4] The collision-induced dissociation (CID) of a protonated molecule reveals its weakest bonds and most stable fragment ions, enabling confident structural confirmation.[3]

This guide details the characteristic fragmentation patterns of tert-butyl 7-fluoroquinolin-4-ylcarbamate, providing a robust framework for its identification. We will explore the dominant fragmentation mechanisms, beginning with the signature losses associated with the Boc group and extending to the subsequent dissociation of the quinoline core.

Experimental Methodology

The protocols described herein are designed to be self-validating and are based on established principles for the analysis of small organic molecules.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of tert-butyl 7-fluoroquinolin-4-ylcarbamate in HPLC-grade methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation and enhancing signal in positive ion mode.

-

Injection: The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

Instrumentation & Rationale

The data presented in this guide are predicted based on analysis using a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides accurate mass measurements for confident elemental composition assignment.[5]

-

Causality of Choice: A Q-TOF instrument is selected for its high sensitivity and mass accuracy (<5 ppm), which is critical for distinguishing between isobaric fragments and confirming elemental formulas. The use of a collision cell (quadrupole) allows for the selection of the precursor ion and controlled fragmentation via CID.[3]

Mass Spectrometer Parameters

The following table outlines the typical parameters for acquiring high-quality ESI-MS and MS/MS spectra for this compound.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | The quinoline ring contains a basic nitrogen atom that is readily protonated in the acidic mobile phase, leading to a strong signal for the [M+H]⁺ ion. |

| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray plume for efficient ion generation and desolvation. |

| Mass Range | m/z 50 - 500 | Covers the mass of the precursor ion and all expected fragments. |

| Source Temperature | 120 °C | Aids in the desolvation of droplets without inducing thermal degradation of the analyte. |

| Desolvation Gas Flow | 600 L/hr | Facilitates the evaporation of solvent from the ESI droplets to release gas-phase ions. |

| Collision Gas | Argon | An inert gas used to induce fragmentation through energetic collisions. |

| Collision Energy (MS/MS) | 15 - 30 eV | A ramped or stepped collision energy allows for the observation of both low-energy (rearrangement) and high-energy (bond cleavage) fragmentations.[6] |

Results and Discussion: Elucidation of Fragmentation Pathways

The structural analysis begins with the identification of the protonated molecular ion, followed by a detailed examination of its fragmentation products upon CID. The monoisotopic mass of the neutral molecule (C₁₄H₁₅FN₂O₂) is 278.1128 Da.

Full Scan Mass Spectrum: The Precursor Ion

In positive ion mode ESI, the compound readily protonates to form the [M+H]⁺ ion. The most likely site of protonation is the basic nitrogen of the quinoline ring.

-

Expected [M+H]⁺: m/z 279.1206

MS/MS Fragmentation Analysis of the [M+H]⁺ Ion

Collision-induced dissociation of the m/z 279.1206 precursor ion reveals a highly predictable fragmentation cascade dominated by the lability of the Boc protecting group.[7]

Primary Pathway: Characteristic Boc Group Fragmentation

The most prominent fragmentation route for Boc-protected amines is initiated by the loss of the tert-butyl group as the neutral molecule isobutylene (C₄H₈).[8][9] This is a low-energy rearrangement process.[6]

-

Loss of Isobutylene: The [M+H]⁺ ion undergoes a rearrangement to eliminate a neutral isobutylene molecule (56.06 Da). This cleavage is a hallmark of the tert-butyl carbamate structure and typically produces the most abundant fragment ion in the spectrum.[7][10] The resulting fragment at m/z 223.0570 corresponds to the protonated carbamic acid intermediate.

-

Loss of Carbon Dioxide: The carbamic acid intermediate is unstable and rapidly loses carbon dioxide (CO₂, 44.00 Da). This decarboxylation step yields the protonated 7-fluoroquinolin-4-amine.[7] This second major fragment is observed at m/z 179.0564.

The workflow for this primary fragmentation pathway is illustrated below.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 7. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 8. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Organic Solvent Solubility of Tert-butyl 7-fluoroquinolin-4-ylcarbamate: Principles, Prediction, and Experimental Determination

Executive Summary

In the landscape of modern drug discovery, quinoline derivatives represent a cornerstone scaffold for developing novel therapeutics, demonstrating a wide spectrum of biological activities.[1][2] Tert-butyl 7-fluoroquinolin-4-ylcarbamate is a key intermediate, embodying the structural complexities that medicinal chemists frequently encounter. A thorough understanding of its solubility in organic solvents is not merely a matter of procedural convenience; it is a critical parameter that dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a potential drug candidate.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching the solubility of tert-butyl 7-fluoroquinolin-4-ylcarbamate. In the absence of extensive public data for this specific molecule, we pivot from a simple data repository to a guide on first-principles analysis, predictive assessment, and robust experimental determination. We will dissect the molecule's structural features to predict its behavior, provide authoritative, step-by-step protocols for accurate measurement, and explain the causal logic behind these experimental designs.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," where the intermolecular forces between the solute and solvent must be favorably matched.[4] An analysis of the structure of tert-butyl 7-fluoroquinolin-4-ylcarbamate reveals a molecule of dual character, predisposing it to a complex solubility profile.

Chemical Structure:

-

IUPAC Name: tert-butyl N-(7-fluoroquinolin-4-yl)carbamate

-

Molecular Formula: C₁₄H₁₅FN₂O₂

The key structural motifs are:

-

Quinoline Core: This bicyclic aromatic heterocycle is inherently polar due to the nitrogen atom, which can act as a hydrogen bond acceptor. The aromatic system allows for π-π stacking interactions. Quinoline itself is sparingly soluble in water but readily soluble in many organic solvents.[1][5]

-

7-Fluoro Substituent: The highly electronegative fluorine atom modulates the electronic properties of the quinoline ring system, potentially influencing dipole moments and specific interactions with polar solvents.

-

Tert-butyl Carbamate (Boc) Group: This moiety is a critical determinant of solubility. The tert-butyl group is large, non-polar, and lipophilic, which significantly increases the compound's affinity for non-polar organic solvents while decreasing its solubility in aqueous media.[6][7] The carbamate linkage itself provides additional hydrogen bond accepting (C=O) and donating (N-H) sites.

The interplay between the polar, aromatic quinoline core and the bulky, lipophilic Boc group suggests that the compound will exhibit favorable solubility in a range of solvents, particularly those with moderate to high polarity that can engage in both polar and non-polar interactions.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can establish a predicted solubility hierarchy. This table serves as a practical starting point for solvent selection in synthesis, chromatography, and formulation screening. The predictions should be confirmed experimentally using the protocols outlined in Section 4.0.

| Solvent | Chemical Formula | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility Category | Experimental Value (mg/mL) |

| Hexane | C₆H₁₄ | 0.1 | 1.88 | Insoluble | Researcher to determine |

| Toluene | C₇H₈ | 2.4 | 2.38 | Low to Sparingly Soluble | Researcher to determine |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 9.08 | Soluble | Researcher to determine |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 7.58 | Soluble | Researcher to determine |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | 6.02 | Moderately Soluble | Researcher to determine |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | 37.5 | Moderately Soluble | Researcher to determine |

| Isopropanol (IPA) | C₃H₈O | 3.9 | 19.9 | Moderately Soluble | Researcher to determine |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | 24.5 | Soluble | Researcher to determine |

| Methanol (MeOH) | CH₃OH | 5.1 | 32.7 | Soluble | Researcher to determine |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.7 | Freely Soluble | Researcher to determine |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.7 | Freely Soluble | Researcher to determine |

Experimental Determination of Solubility

Accurate solubility data is derived from meticulously executed experiments. We present two primary methods: the Shake-Flask method for definitive thermodynamic solubility and a high-throughput method for rapid kinetic solubility screening.

Protocol for Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The Shake-Flask method is the universally recognized "gold standard" for determining equilibrium solubility.[8] It measures the saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid material.

Causality and Self-Validation: This protocol is designed to be self-validating. The extended equilibration time with a preliminary time-course study ensures true equilibrium is reached. Post-analysis of the solid residue confirms that the compound's physical form (e.g., polymorph) has not changed during the experiment, a critical requirement for accurate thermodynamic data.[9]

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an excess amount of tert-butyl 7-fluoroquinolin-4-ylcarbamate (e.g., 10-20 mg) into a series of glass vials (in triplicate for each solvent). The excess solid is crucial to ensure saturation is achieved.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the suspensions for a minimum of 24-48 hours. Expert Tip: For a new compound, it is best practice to conduct a preliminary time-to-equilibrium study by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) to determine the point at which the concentration in solution becomes constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant. Trustworthiness Check: Alternatively, filter the supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). When filtering, discard the first 100-200 µL to saturate any potential binding sites on the filter material, which could otherwise lead to an underestimation of solubility.

-

-

Quantification:

-

Prepare a series of dilutions of the supernatant with the appropriate solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated using standards of known concentration.

-

-

Solid Phase Analysis:

-

Carefully recover the remaining solid from the vials.

-

Allow the solvent to evaporate and analyze the solid using techniques like microscopy or X-ray Powder Diffraction (XRPD) to confirm that no polymorphic or solvate transformation has occurred during the experiment.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically DMSO). It is a high-throughput method valuable in early drug discovery for ranking compounds.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Add the desired organic solvents to the wells of a 96-well plate.

-

Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations (e.g., 1 to 200 µM) with a final DMSO concentration of 1-2%.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.

Conceptual Framework for Solubility

The solubility of tert-butyl 7-fluoroquinolin-4-ylcarbamate is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The following diagram illustrates this relationship.

Caption: Interplay of molecular and solvent properties.

Conclusion

Tert-butyl 7-fluoroquinolin-4-ylcarbamate presents a solubility profile governed by the dual nature of its polar quinoline core and its lipophilic tert-butyl carbamate substituent. This guide provides a robust framework for predicting its behavior in a range of organic solvents and establishes rigorous, validated protocols for its experimental determination. By applying the principles and methodologies described herein, researchers can generate accurate and reliable solubility data, a critical step in accelerating the journey from chemical synthesis to drug development.

References

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from Rowan Scientific. [Link]

-

J. Phys. Chem. B. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

National Center for Biotechnology Information. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

-

Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. WHO. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. [Link]

-

ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives. [Link]

-

Bentham Science. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

-

Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

-

BIOSYNCE. (2025). What are the physical properties of quinoline?. [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (4-((7-chloroquinolin-4-yl)amino)pentyl)(2-hydroxyethyl)carbamate. [Link]

-

National Center for Biotechnology Information. (2023). Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. PubMed Central. [Link]

-

PubChem. (n.d.). tert-Butyl (7-oxoazepan-4-YL)carbamate. [Link]

-

PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biosynce.com [biosynce.com]

- 6. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl (4-bromoquinolin-6-yl)carbamate | 1260784-05-1 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. who.int [who.int]

A Technical Guide to the Biological Activity Screening of Tert-butyl 7-fluoroquinolin-4-ylcarbamate: A Framework for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the systematic biological activity screening of Tert-butyl 7-fluoroquinolin-4-ylcarbamate, a novel compound featuring a privileged 7-fluoroquinoline scaffold. Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1] This document, designed for researchers and drug development professionals, outlines a multi-phased screening cascade, beginning with broad cytotoxicity assessments and progressing to specific anticancer and antimicrobial assays. It further delves into methodologies for mechanistic elucidation and target identification. By synthesizing established protocols with the causal logic behind experimental choices, this guide serves as a self-validating roadmap for evaluating the therapeutic potential of new chemical entities and advancing them from initial hits to validated leads.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents requires a logical and efficient screening strategy to uncover the biological potential of new chemical entities. Tert-butyl 7-fluoroquinolin-4-ylcarbamate stands as a compound of significant interest due to the convergence of three key structural features: the quinoline core, a 7-fluoro substitution, and a tert-butyl carbamate group.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural and synthetic compounds with a vast array of biological activities.[2][3] Its versatile bicyclic aromatic structure allows for extensive functionalization, leading to derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][4] This history of therapeutic success provides a strong rationale for prioritizing the investigation of novel quinoline-based compounds.

The Significance of the 7-Fluoro Substitution

The introduction of a fluorine atom at the C-6 or C-7 position of the quinoline ring is a well-established strategy for enhancing biological activity, most notably in the fluoroquinolone class of antibiotics.[] This substitution can dramatically improve antibacterial potency by increasing the compound's penetration through the bacterial cell membrane and enhancing its inhibitory effect on key target enzymes, namely DNA gyrase and topoisomerase IV.[][6] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death.[7][8] Therefore, the 7-fluoro moiety in the target compound strongly suggests a potential for potent antibacterial activity.

The Role of the Tert-butyl Carbamate (Boc) Group

The tert-butyl carbamate (Boc) group at the 4-position is a critical feature influencing the compound's properties and potential screening strategy. It can serve two primary roles:

-

A Stabilizing Moiety: The Boc group may confer favorable pharmacokinetic properties or participate directly in target binding.

-

A Prodrug or Synthetic Handle: As a common protecting group in organic synthesis, the Boc group can be cleaved under specific conditions to reveal a primary amine.[9] This allows for a dual screening approach: evaluating the parent compound and creating a library of derivatives by modifying the exposed amine to explore structure-activity relationships (SAR).

A Strategic Screening Cascade

To efficiently and comprehensively evaluate Tert-butyl 7-fluoroquinolin-4-ylcarbamate, a tiered screening approach is essential. This strategy minimizes resource expenditure by starting with broad, cost-effective assays and progressing to more complex, targeted investigations for promising hits.[10][11] The proposed cascade follows a logical progression from general bioactivity to specific therapeutic potential and finally to mechanistic understanding.

Caption: A strategic workflow for screening novel compounds.

Phase 1: Primary Screening - General Cytotoxicity Assessment

2.1 Rationale: The initial step in any screening campaign is to determine the compound's general cytotoxicity against a representative non-cancerous cell line. This establishes a baseline for toxicity, identifies a potential therapeutic window, and flags compounds that are indiscriminately cytotoxic, which are generally poor candidates for further development.[11]

2.2 Recommended Assay: WST-1 Cell Viability Assay The Water Soluble Tetrazolium Salt-1 (WST-1) assay is a robust and sensitive colorimetric method for quantifying cell viability and proliferation.[12] It is recommended over the classic MTT assay due to several advantages:

-

Water-Solubility: The formazan dye produced is water-soluble, eliminating the need for a separate solubilization step, which simplifies the protocol and reduces potential errors.[12][13]

-

Higher Sensitivity: The WST-1 assay often provides a broader dynamic range and higher sensitivity compared to MTT or XTT assays.[14]

-

Reduced Toxicity: The WST-1 reagent is generally less toxic to cells, allowing for longer incubation times if necessary.[12]

2.3 Experimental Protocol: WST-1 Assay This protocol is designed for a 96-well plate format but can be adapted.

-

Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293 or MRC-5) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of Tert-butyl 7-fluoroquinolin-4-ylcarbamate in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time may vary depending on the cell type and metabolic rate.

-

Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100

-

2.4 Data Presentation & Interpretation The results should be summarized in a table and used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for Tert-butyl 7-fluoroquinolin-4-ylcarbamate against HEK293 cells

| Concentration (µM) | Average Absorbance (450 nm) | % Cell Viability |

| Vehicle Control | 1.250 | 100.0% |

| 0.1 | 1.245 | 99.6% |

| 0.3 | 1.210 | 96.8% |

| 1.0 | 1.150 | 92.0% |

| 3.0 | 1.020 | 81.6% |

| 10.0 | 0.850 | 68.0% |

| 30.0 | 0.630 | 50.4% |

| 100.0 | 0.250 | 20.0% |

An IC₅₀ value >30 µM against a normal cell line is often considered a good starting point, indicating a potentially favorable therapeutic window.

Phase 2: Secondary Screening - Delineating Specific Biological Activities

3.1 Rationale: With a baseline cytotoxicity profile established, the next phase aims to identify specific therapeutic activities. Based on the compound's structural motifs, anticancer and antimicrobial screenings are the most logical starting points.[2][3]

3.2 Anticancer Activity Screening

3.2.1 Panel of Cancer Cell Lines: To assess the breadth of anticancer activity, the compound should be tested against a panel of human cancer cell lines from diverse tissue origins. A standard panel might include:

-

MCF-7: Estrogen receptor-positive breast cancer

-

A549: Non-small cell lung cancer

-

HCT-116: Colorectal cancer

-

PC-3: Prostate cancer

3.2.2 Experimental Protocol: The WST-1 assay protocol described in Section 2.3 should be repeated for each cancer cell line in the panel.

3.2.3 Data Presentation: The resulting IC₅₀ values are compiled to compare the compound's potency across different cancer types.

Table 2: Hypothetical Anticancer Activity (IC₅₀ Values in µM)

| Cell Line | Tissue Origin | IC₅₀ (µM) |

| MCF-7 | Breast | 2.5 |

| A549 | Lung | 15.8 |

| HCT-116 | Colon | 5.2 |

| PC-3 | Prostate | > 50 |

| HEK293 (Normal) | Embryonic Kidney | 31.5 |

Interpretation: In this hypothetical scenario, the compound shows potent and selective activity against the MCF-7 breast cancer cell line, with an IC₅₀ value more than 10-fold lower than that for the non-cancerous HEK293 line. This selectivity is a highly desirable characteristic for a drug candidate.

3.3 Antimicrobial Activity Screening

3.3.1 Rationale for Strain Selection: The 7-fluoroquinoline core strongly suggests antibacterial potential.[16] A standard initial screen should include representative Gram-positive and Gram-negative bacteria.

-

Gram-positive: Staphylococcus aureus (a common cause of skin and systemic infections)

-

Gram-negative: Escherichia coli (a common cause of urinary tract and gastrointestinal infections)

3.3.2 Experimental Protocol: Broth Microdilution Assay This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial Inoculum Preparation: Grow bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, prepare a two-fold serial dilution of the test compound in broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).

3.3.3 Data Presentation: The results are presented as MIC values.

Table 3: Hypothetical Antimicrobial Activity (MIC Values in µg/mL)

| Bacterial Strain | Gram Type | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus | Positive | 1 | 0.5 |

| E. coli | Negative | 2 | 0.25 |

Interpretation: These hypothetical results indicate that the compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action.

Phase 3: Mechanistic Elucidation & Target Deconvolution

4.1 Rationale: Identifying a potent and selective biological activity is a major milestone. The subsequent critical phase is to understand its mechanism of action (MoA) and identify its molecular target(s).[17] This knowledge is fundamental for lead optimization and predicting potential side effects.

4.2 Hypothetical Scenario: Potent Antibacterial Activity Observed

Given the strong activity against S. aureus and E. coli and the compound's structural similarity to fluoroquinolones, the primary hypothesis is the inhibition of bacterial topoisomerases.

4.2.1 Primary Hypothesis: The compound inhibits bacterial DNA gyrase and/or topoisomerase IV, disrupting DNA replication and leading to cell death.[8]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biological Activities of Quinoline Derivatives: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell viability and proliferation measurement [takarabio.com]

- 13. researchgate.net [researchgate.net]

- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 15. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Tert-butyl 7-fluoroquinolin-4-ylcarbamate: A Technical Guide for Preclinical Assessment

This guide provides a comprehensive framework for the in vitro evaluation of Tert-butyl 7-fluoroquinolin-4-ylcarbamate, a novel compound with potential therapeutic applications. By leveraging the known pharmacological activities of its core structural motifs—the quinoline ring and the carbamate functional group—we outline a strategic, multi-tiered approach to elucidate its biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The incorporation of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity.[2] The tert-butyl carbamate moiety, while often used as a protecting group in synthesis, can also contribute to the biological profile of a molecule.[3] Given this structural context, a systematic in vitro evaluation is warranted to determine the cytotoxic potential, identify molecular targets, and elucidate the mechanism of action of Tert-butyl 7-fluoroquinolin-4-ylcarbamate.

Phase I: Foundational Cytotoxicity Screening

The initial phase of in vitro testing is designed to assess the compound's general cytotoxic or anti-proliferative effects across a panel of relevant human cell lines. This provides a broad overview of its potency and potential therapeutic window.

Experimental Workflow: Cytotoxicity Assessment

A general workflow for the initial screening of a novel compound involves cell culture, treatment with a range of compound concentrations, and subsequent measurement of cell viability.[4][5]

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Kinase Target Engagement

-

Cell Transfection: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

-

Cell Seeding: Plate the transfected cells in 96-well white-bottom plates.

-

Compound Treatment: Treat the cells with a range of concentrations of Tert-butyl 7-fluoroquinolin-4-ylcarbamate for a specified period in the presence of the cell-permeable fluorescent NanoBRET® tracer. [6]4. Substrate Addition: Add the Nano-Glo® substrate to the wells.

-

BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer.

-

Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the apparent cellular affinity.

Data Presentation: Kinase Selectivity Profile